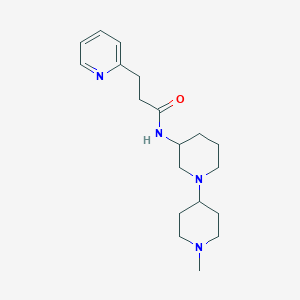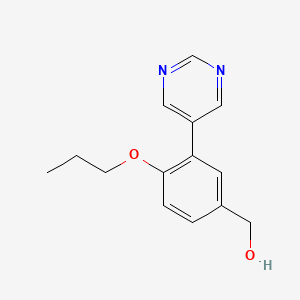
N-(1'-methyl-1,4'-bipiperidin-3-yl)-3-(2-pyridinyl)propanamide
描述
N-(1'-methyl-1,4'-bipiperidin-3-yl)-3-(2-pyridinyl)propanamide, commonly known as MP-10, is a small molecule compound that has been widely studied in recent years due to its potential therapeutic applications. It belongs to the class of N-alkylated piperidines and has been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and anti-tumor effects.
作用机制
The exact mechanism of action of MP-10 is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to interact with opioid receptors and to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. MP-10 has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and to modulate the activity of ion channels such as TRPV1.
Biochemical and Physiological Effects:
MP-10 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, to improve cognitive function, and to modulate the immune system. MP-10 has also been shown to have antioxidant and anti-apoptotic effects, and to protect against oxidative stress and cell death.
实验室实验的优点和局限性
One of the main advantages of MP-10 for lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various physiological and pathological processes. MP-10 is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of MP-10 is its potential toxicity, which requires careful dosing and monitoring in animal studies.
未来方向
There are many potential future directions for research on MP-10. One area of interest is the development of more potent and selective analogs of the compound, which could be used to target specific biological pathways. Another area of interest is the investigation of the long-term effects of MP-10 on the body, including its potential for addiction and tolerance. Finally, MP-10 could be studied in combination with other drugs or therapies to enhance its therapeutic effects and reduce its potential side effects.
科学研究应用
MP-10 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess analgesic properties and has been tested in animal models of neuropathic pain. It has also been investigated for its anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis. In addition, MP-10 has been studied for its anti-tumor effects and has been shown to inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-3-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O/c1-22-13-9-18(10-14-22)23-12-4-6-17(15-23)21-19(24)8-7-16-5-2-3-11-20-16/h2-3,5,11,17-18H,4,6-10,12-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCYBVGIYLDCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)CCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-3-pyridin-2-ylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B3816366.png)
![N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B3816372.png)
![6-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B3816374.png)
![1-(4-chlorophenyl)-N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B3816381.png)
![{1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}(3-methoxyphenyl)methanone](/img/structure/B3816388.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B3816393.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3816395.png)

![1-[2-({[(1-ethyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3816407.png)
![[3-(1-methyl-1H-pyrazol-4-yl)-4-propoxyphenyl]methanol](/img/structure/B3816414.png)
![(3S*,4S*)-4-(2-naphthyl)-1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol](/img/structure/B3816425.png)
![1-(4-{[(2,5-dimethoxybenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3816427.png)
![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3816432.png)
![2-ethyl-N-[2-furyl(phenyl)methyl]pyrimidine-5-carboxamide](/img/structure/B3816438.png)